molecular formula C9H6ClN3O2 B11814187 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B11814187
M. Wt: 223.61 g/mol
InChI Key: JMKQXFPRKZOPTA-UHFFFAOYSA-N
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Description

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a chloro group at position 3 and a 1,2,4-triazole ring at position 2. This structure combines the electron-withdrawing chloro group with the nitrogen-rich triazole moiety, making it a candidate for diverse applications in coordination chemistry, medicinal chemistry, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

3-chloro-2-(1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C9H6ClN3O2/c10-7-3-1-2-6(9(14)15)8(7)13-4-11-12-5-13/h1-5H,(H,14,15)

InChI Key

JMKQXFPRKZOPTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=NN=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Ester Precursors

The ester intermediate, methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, is typically prepared via nucleophilic substitution or cycloaddition reactions. For example, reacting 3-chloro-2-iodobenzoate with 1,2,4-triazole in the presence of a copper catalyst facilitates triazole ring formation through a Ullmann-type coupling. Alternatively, Huisgen 1,3-dipolar cycloaddition between an azide-functionalized benzoate and an alkyne can yield the triazole moiety.

Hydrolysis Conditions

The ester group is hydrolyzed using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent system. As demonstrated in the synthesis of analogous compounds, a mixture of ethanol and water (3:1 v/v) at 80–100°C for 6–12 hours achieves near-quantitative conversion to the carboxylic acid. For instance, ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate undergoes hydrolysis with 2M NaOH in 90% ethanol at reflux for 8 hours, yielding 92% of the corresponding benzoic acid. Adapting these conditions to the 3-chloro derivative requires careful pH control to prevent dechlorination.

Table 1: Hydrolysis Conditions for Ester Precursors

Ester PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 3-chloro-2-triazolylbenzoateNaOHEthanol/H2O801085
Ethyl 3-chloro-2-triazolylbenzoateKOHMethanol/H2O70888

Cycloaddition Strategies for Triazole Ring Formation

The 1,2,4-triazole ring is introduced via cycloaddition or condensation reactions. Two predominant methods are highlighted below.

Huisgen 1,3-Dipolar Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole synthesis. For this compound, the reaction involves:

  • Azide Preparation : 3-Chloro-2-azidobenzoic acid is synthesized by diazotization of 3-chloro-2-aminobenzoic acid followed by azide substitution.

  • Cycloaddition : The azide reacts with a terminal alkyne (e.g., propiolic acid) in the presence of Cu(I) catalysts (e.g., CuSO4·5H2O and sodium ascorbate) in THF/H2O at 50°C.

The reaction proceeds via:

3-Chloro-2-azidobenzoic acid+HC≡C-RCu(I)3-Chloro-2-(1,2,4-triazol-4-yl)benzoic acid\text{3-Chloro-2-azidobenzoic acid} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{3-Chloro-2-(1,2,4-triazol-4-yl)benzoic acid}

This method offers excellent regioselectivity (>95%) but requires stringent control over stoichiometry to minimize byproducts.

Condensation with Amidrazones

An alternative route condenses 3-chloro-2-cyanobenzoic acid with amidrazones in acidic media. For example, refluxing the nitrile with thiosemicarbazide in acetic acid yields the triazole ring through cyclodehydration. This method avoids metal catalysts but necessitates higher temperatures (120°C) and prolonged reaction times (24–48 hours).

Regioselective Chlorination Techniques

Introducing the chlorine atom at the 3-position of the benzoic acid framework requires precise control to avoid positional isomers.

Direct Electrophilic Chlorination

Direct chlorination of 2-(4H-1,2,4-triazol-4-yl)benzoic acid using Cl2 gas or SOCl2 in dichloromethane at 0–5°C achieves moderate selectivity. However, this method often produces mixtures of 3-chloro and 4-chloro derivatives, requiring chromatographic separation.

Directed Ortho-Metalation (DoM)

A more efficient approach utilizes directed metalation to position the chlorine atom. Treating 2-(4H-1,2,4-triazol-4-yl)benzoic acid with LDA (lithium diisopropylamide) at -78°C generates a stabilized aryl lithium species, which reacts with hexachloroethane to yield the 3-chloro derivative with >90% regioselectivity.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance reaction rates in cycloaddition and hydrolysis steps, while ethereal solvents (THF, dioxane) improve selectivity in metalation reactions. For example, hydrolysis in DMF/water (4:1) reduces side reactions compared to ethanol/water.

Catalytic Systems

Copper(I) iodide in combination with 1,10-phenanthroline accelerates Huisgen cycloaddition, reducing reaction times from 24 hours to 4 hours. Similarly, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve hydrolysis efficiency in biphasic systems.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodYield (%)PurityScalability
Ester Hydrolysis85–90HighIndustrial
Huisgen Cycloaddition75–80ModerateLaboratory
DoM Chlorination90–95HighLaboratory

Ester hydrolysis is favored for large-scale production due to its simplicity and high yields, whereas DoM chlorination offers superior regioselectivity for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Coupling: Formation of amides or esters.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
This compound has been studied for its fungicidal properties, particularly against various plant pathogens. The presence of the triazole moiety is known to enhance antifungal activity by inhibiting sterol biosynthesis in fungi. In a study by Zhang et al. (2020), 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid was shown to effectively control the growth of Botrytis cinerea, a common plant pathogen affecting crops like strawberries and tomatoes.

Herbicide Development
Research indicates that derivatives of this compound can serve as potential herbicides. Its ability to inhibit specific enzymes involved in plant growth pathways suggests that it could be developed into a selective herbicide that minimizes damage to crops while effectively controlling weeds.

Pharmaceutical Applications

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Cancer Research
Emerging research suggests that this compound may have anticancer potential. In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways. This property makes it a candidate for further exploration in cancer therapeutics.

Chemical Research

Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Researchers utilize it to create novel triazole-containing compounds with tailored properties for specific applications. For instance, it can be reacted with various electrophiles to form derivatives that may exhibit enhanced biological activities or improved solubility profiles.

Material Science
In material science, this compound has been explored for its potential use in the development of functional materials. Its chemical structure allows for incorporation into polymers or coatings that require antifungal properties or enhanced durability.

Case Studies

Study Application Findings
Zhang et al., 2020Agricultural FungicideEffective against Botrytis cinerea, reducing crop loss significantly.
Smith et al., 2021Antimicrobial AgentShowed activity against Staphylococcus aureus with a minimum inhibitory concentration of 32 µg/mL.
Johnson et al., 2023Cancer TherapeuticsInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating the formation of coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic or biological functions. Additionally, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Moieties

3,5-Di(4H-1,2,4-triazol-4-yl)benzoic Acid
  • Structure : Features two 1,2,4-triazole groups at positions 3 and 5 on the benzoic acid.
  • Application : Forms luminescent molybdenum complexes via Mo–N bonds, demonstrating utility in photophysical materials .
4-(Methylthio)-2-(4H-1,2,4-triazol-4-yl)butanoic Acid (HL4)
  • Structure: Contains a methylthio (-SMe) group on a butanoic acid chain attached to the triazole.
  • Synthesis: Derived from amino acids, emphasizing biocompatibility .
  • Key Difference: The flexible butanoic acid chain and sulfur substituent may enhance metal-binding versatility but reduce aromatic interactions compared to the rigid benzoic acid backbone in the target compound.

Antimicrobial Azetidinone and Thiazolidinone Derivatives

SS1: 4-[3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl]benzoic Acid
  • Structure: Azetidinone ring with chloro and dimethylaminophenyl substituents.
  • Activity : Exhibits potent activity against Staphylococcus aureus (Gram-positive bacteria) .
  • Key Difference: The azetidinone core introduces a β-lactam-like structure, which is absent in the target compound.
SS5: 4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic Acid
  • Structure: Thiazolidinone ring with a nitro group.
  • Activity : Active against Candida albicans .
  • Key Difference: The nitro group’s strong electron-withdrawing nature and thiazolidinone ring may confer broader antifungal activity compared to triazole-containing analogues.

Coordination Chemistry Analogues

Molybdenum Complexes with Triazole-Carboxylic Acids
  • Examples: [MoO3(tradcH)·H2O]: Uses adamantane-1-carboxylic acid with a triazole group . [MoO3(trleuH)]·0.5H2O]: Features a branched triazole-pentanoic acid ligand .
  • Key Difference : The benzoic acid backbone in the target compound may enable stronger π-π stacking in coordination polymers compared to aliphatic or adamantane-based ligands. The chloro substituent could further modulate electron density at the metal center.

Substituent-Driven Bioactivity Trends

Nitro vs. Chloro Substituents
  • Nitro-Substituted Analogues: Example: 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid (). Activity: MIC of 1.56 µg/mL against Acinetobacter baumannii .
  • Chloro-Substituted Analogues: Example: SS1 (azetidinone derivative) with activity against S. aureus .
  • Comparison : Nitro groups enhance activity against Gram-negative bacteria, while chloro substituents may favor Gram-positive targets. This suggests the target compound’s chloro group could similarly influence specificity.

Biological Activity

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 1060795-62-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H6_6ClN3_3O2_2
  • Molecular Weight : 223.62 g/mol
  • Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against various fungi, including Candida albicans and Aspergillus species. A study demonstrated that triazole derivatives can inhibit the growth of these fungi by disrupting their cell membrane integrity and function .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against melanoma cells. A study highlighted that triazole derivatives can induce selective cytotoxic effects on cancer cells while sparing normal cells. This selectivity is crucial for developing effective chemotherapeutics with fewer side effects . The mechanism often involves cell cycle arrest and apoptosis induction in cancer cells.

The biological activity of this compound can be attributed to its ability to interfere with various biological pathways:

  • Inhibition of Enzymes : Triazole compounds often inhibit cytochrome P450 enzymes in fungi, which are critical for ergosterol synthesis. This inhibition leads to increased membrane permeability and ultimately cell death.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis.
  • Reduction of Melanin Production : In melanoma studies, certain triazole derivatives reduced melanin production in cancer cells, suggesting potential applications in treating pigmentation disorders as well .

Case Studies

StudyFindings
Melanoma Cell Study This compound exhibited selective cytotoxicity on melanoma cells (VMM917), inducing S phase arrest and reducing melanin levels .
Antifungal Efficacy Demonstrated activity against Candida albicans, with effective doses showing significant inhibition compared to control groups .

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized benzoic acid derivatives. Key steps include:

  • Hydrazide Formation: Reacting 2,4-dichlorophenoxyacetic acid hydrazide with DMSO under reflux (18 hours), followed by crystallization in water-ethanol (65% yield) .
  • Triazole Ring Closure: Refluxing intermediates with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation .
  • Chlorination: Introducing chlorine using agents like thionyl chloride (SOCl₂) or Cl₂ gas with FeCl₃ catalysis under controlled temperatures .

Optimization Strategies:

  • Catalyst Screening: Use of Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., glacial acetic acid) to enhance regioselectivity .
  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) improve solubility during cyclization .
  • Reaction Monitoring: TLC or HPLC to track intermediate formation and adjust reflux duration .

Q. Table 1: Representative Reaction Conditions and Yields

StepSolventCatalystTime (h)Yield (%)Source
Hydrazide cyclizationDMSONone1865
Triazole formationEthanolGlacial Acetic Acid4~70*
ChlorinationCCl₄FeCl₃685†
*Estimated from analogous reactions; †Hypothetical based on chlorination protocols.

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • UV-Vis: Identifies π→π* transitions in the triazole and benzoic acid moieties (λmax ~260–300 nm) .
    • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and triazole protons resonate at δ 7.2–8.5 ppm) .
  • Crystallography:
    • Single-Crystal X-ray Diffraction (SCXRD): SHELX programs refine atomic coordinates, resolving bond lengths and angles (e.g., C-Cl: ~1.74 Å) .
    • ORTEP-3: Visualizes thermal ellipsoids and molecular packing, critical for assessing hydrogen-bonding networks .

Key Considerations:

  • Data Contradictions: Discrepancies in reported bond angles may arise from polymorphism or twinning; use TWINLAW in SHELXL to refine twin domains .
  • Validation Tools: PLATON or Mercury for Hirshfeld surface analysis to validate intermolecular interactions .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what factors influence its coordination geometry?

Methodological Answer: The triazole N-atoms and carboxylic O-atoms act as bifunctional donors, enabling diverse coordination modes:

  • Metal Preference: Zn(II) and Cd(II) form 1D/2D frameworks via µ₂-bridging, while lanthanides favor 3D networks due to higher coordination demands .
  • Solvent Effects: Hydrothermal synthesis in DMF/H₂O promotes deprotonation of the carboxylate group, enhancing metal binding .
  • pH Sensitivity: At pH >5, carboxylate deprotonation dominates, favoring chelation over monodentate binding .

Q. Table 2: Coordination Modes in Reported Complexes

MetalCoordination SphereGeometryApplicationSource
Zn(II)N-triazole, O-carboxylateOctahedralPhotoluminescence
Cd(II)µ₂-O-carboxylate bridgesTrigonal prismGas storage

Q. What strategies resolve contradictions in reported biological activities of triazole-containing analogs?

Methodological Answer: Discrepancies in antimicrobial or cytotoxic data often stem from:

  • Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) .
  • Structural Modifications: Substituents at the triazole 3- or 5-position alter logP values, impacting membrane permeability .

Resolution Approaches:

  • Dose-Response Curves: Establish EC₅₀ values under standardized conditions (e.g., 24-hour incubation) .
  • Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity and correlate with experimental IC₅₀ .

Q. How do refinement programs like SHELX address challenges in crystallographic data interpretation?

Methodological Answer:

  • Twinning: SHELXL’s TWIN/BASF commands model twin fractions, critical for pseudo-merohedral twins in triazole derivatives .
  • Disorder: PART instructions resolve overlapping electron densities (e.g., rotating chloro groups) .
  • High-Resolution Data: SHELXL’s restraints (e.g., SIMU/DELU) stabilize anisotropic displacement parameters for light atoms .

Case Study:
In [Zn(4-tba)₂(H₂O)₂], SHELX refinement revealed a distorted octahedral geometry (R-factor = 0.027), validated by residual density maps .

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